Dephostatin

Beschreibung

This compound has been reported in Streptomyces with data available.

from Streptomyces sp. MJ742-NF5; structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

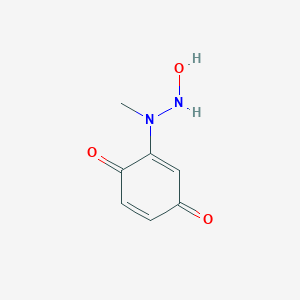

N-(2,5-dihydroxyphenyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9(8-12)6-4-5(10)2-3-7(6)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJOLYFWJWJPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934304 | |

| Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151606-30-3 | |

| Record name | Dephostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151606-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dephostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dephostatin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dephostatin, a natural product isolated from Streptomyces, is a competitive inhibitor of protein tyrosine phosphatases (PTPs). This technical guide provides an in-depth analysis of its mechanism of action, focusing on its inhibitory effects on key signaling pathways in both mammalian and bacterial systems. Quantitative data on its inhibitory potency are presented, alongside detailed experimental protocols for assessing its activity. Visual diagrams of the affected signaling cascades and experimental workflows are included to facilitate a comprehensive understanding of this compound's molecular interactions.

Core Mechanism of Action: Competitive Inhibition of Protein Tyrosine Phosphatases

This compound functions as a competitive inhibitor of protein tyrosine phosphatases.[1][2] PTPs are a crucial class of enzymes that counterbalance the activity of protein tyrosine kinases, thereby regulating a multitude of cellular processes, including cell growth, differentiation, and immune responses. By binding to the active site of PTPs, this compound prevents the dephosphorylation of their target substrates, leading to a sustained state of tyrosine phosphorylation and subsequent modulation of downstream signaling pathways. The structural integrity of this compound, specifically the presence of both a nitroso group and phenolic hydroxyl groups, is essential for its inhibitory activity.[3]

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of this compound and its analogs has been quantified against various protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Source Organism/Cell Line |

| Protein Tyrosine Phosphatase Preparation | 7.7 | Human Neoplastic T-cell Line (Jurkat) |

Data sourced from a study on PTPs from a human neoplastic T-cell line.[1][2]

To gain further insight into the potential selectivity of this compound, the inhibitory activities of a more stable analog, Ethyl-3,4-dephostatin, have been characterized against a panel of purified PTPs.

Table 2: Inhibitory Activity of Ethyl-3,4-dephostatin

| Target Enzyme | Common Name | Inhibitory Effect |

| Protein Tyrosine Phosphatase 1B | PTP1B | Selective Inhibition |

| Src homology-2 containing protein tyrosine phosphatase-1 | SHP-1 | Selective Inhibition |

| CD45 | CD45 | Not Effectively Inhibited |

| Leukocyte common antigen-related phosphatase | LAR | Not Effectively Inhibited |

This data for the stable analog, Ethyl-3,4-dephostatin, suggests that the core structure of this compound likely targets specific PTPs such as PTP1B and SHP-1.

Impact on Mammalian Cell Signaling: T-Cell Receptor Pathway

In T-lymphocytes, the T-cell receptor (TCR) signaling cascade is a primary example of a pathway tightly regulated by the interplay of protein tyrosine kinases and phosphatases. Key phosphatases such as SHP-1 and CD45 play critical roles in modulating the activation of T-cells. This compound's inhibitory action on PTPs can significantly impact this pathway.

Putative Mechanism of this compound in TCR Signaling

By inhibiting PTPs like SHP-1, this compound is proposed to enhance and sustain the phosphorylation of key signaling intermediates downstream of the TCR. This leads to an amplification of the signaling cascade, ultimately affecting T-cell activation and function.

References

Dephostatin: A Technical Guide to its Discovery, Mechanism, and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dephostatin, a natural product isolated from Streptomyces, is a potent inhibitor of protein tyrosine phosphatases (PTPs). Its discovery marked a significant step in the exploration of PTP inhibitors as potential therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of this compound. It includes detailed experimental protocols, quantitative inhibitory data, and a depiction of its interaction with key cellular signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Origin

This compound was first isolated from the culture broth of Streptomyces sp. MJ742-NF5.[1][2] The producing organism was identified based on its morphological and physiological characteristics. This discovery was the result of a screening program aimed at identifying novel inhibitors of protein tyrosine phosphatases from microbial sources.

Fermentation, Extraction, and Purification

The production of this compound is achieved through fermentation of Streptomyces sp. MJ742-NF5. While the precise media composition and fermentation parameters from the original discovery are not publicly detailed, general protocols for optimizing secondary metabolite production in Streptomyces can be adapted.

General Fermentation Protocol for Streptomyces

A typical fermentation protocol for Streptomyces involves the following stages:

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments of Streptomyces sp. MJ742-NF5 and incubating for 2-3 days.

-

Production Culture: The seed culture is then transferred to a larger production medium. Common components of Streptomyces production media include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. The culture is incubated with agitation for 5-7 days at a controlled temperature and pH.

-

Monitoring: The production of this compound can be monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification Protocol

The following protocol outlines the general steps for extracting and purifying this compound from the fermentation broth[2]:

-

Broth Filtration: The culture broth is filtered to separate the mycelia from the supernatant.

-

Solvent Extraction: The filtrate is extracted with an organic solvent, typically ethyl acetate (B1210297), to partition this compound into the organic phase.

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

-

Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a solvent gradient (e.g., chloroform-methanol) to separate this compound from other components.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined to be 2-(N-methyl-N-nitroso)hydroquinone through a combination of spectral and chemical analyses.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Yellowish powder |

| Solubility | Soluble in methanol, ethanol, ethyl acetate; Insoluble in water |

Spectral Data

-

Mass Spectrometry (MS): Provided the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Elucidated the connectivity of atoms within the molecule, confirming the presence of a hydroquinone (B1673460) ring, a methyl group, and a nitroso group.

-

Infrared (IR) Spectroscopy: Indicated the presence of hydroxyl and nitroso functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provided information about the chromophore system in the molecule.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in regulating cellular signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in various diseases, including cancer and metabolic disorders.

Quantitative Inhibitory Data

This compound exhibits a competitive pattern of inhibition against PTPs.[2] The following table summarizes the known inhibitory activity of this compound.

| Target PTP | IC₅₀ (μM) | Inhibition Type |

| PTP from human neoplastic T-cell line | 7.7 | Competitive |

Note: Comprehensive data on the IC₅₀ and Kᵢ values of this compound against a wider panel of PTPs (e.g., PTP1B, CD45, SHP-1, SHP-2) is not extensively available in the public domain.

Experimental Protocol for PTP Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds like this compound against PTPs.

-

Enzyme and Substrate Preparation: A purified PTP enzyme and a suitable substrate, such as p-nitrophenyl phosphate (B84403) (pNPP) or a phosphotyrosine-containing peptide, are prepared in an appropriate assay buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Assay Reaction: The PTP enzyme is pre-incubated with different concentrations of this compound for a specific period. The reaction is initiated by the addition of the substrate.

-

Detection: The dephosphorylation of the substrate is monitored over time. For pNPP, this is measured spectrophotometrically by the increase in absorbance at 405 nm due to the formation of p-nitrophenol. For peptide substrates, the release of inorganic phosphate can be quantified using a colorimetric assay (e.g., Malachite Green assay).

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Effect on Cellular Signaling Pathways

By inhibiting PTPs, this compound can modulate various cellular signaling pathways that are regulated by tyrosine phosphorylation. The following diagrams illustrate the potential impact of this compound on key signaling cascades.

Biosynthesis

The biosynthetic pathway of this compound in Streptomyces has not yet been fully elucidated. As a hydroquinone derivative with a unique N-nitroso group, its biosynthesis likely involves a specialized enzymatic pathway. Further research, including genome mining of Streptomyces sp. MJ742-NF5 and characterization of the relevant biosynthetic gene cluster, is required to understand the enzymatic steps leading to the formation of this molecule.

Conclusion

This compound stands as a significant discovery in the field of natural product inhibitors of protein tyrosine phosphatases. Its origin from Streptomyces highlights the vast potential of microorganisms as a source of novel therapeutic agents. This technical guide provides a foundational resource for researchers interested in this compound, offering insights into its discovery, isolation, and mechanism of action. Further investigation into its selectivity for various PTPs and its detailed effects on cellular signaling will be crucial for its potential development as a pharmacological tool or therapeutic lead. The elucidation of its biosynthetic pathway could also open avenues for synthetic biology approaches to produce novel analogs with improved properties.

References

- 1. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Dephostatin: A Technical Guide to a Potent Protein Tyrosine Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Dephostatin, a naturally derived inhibitor of protein tyrosine phosphatases (PTPs). It details its chemical properties, mechanism of action, effects on critical cellular signaling pathways, and established experimental protocols for its study.

Introduction to this compound

This compound is a novel protein tyrosine phosphatase inhibitor originally isolated from the culture broth of Streptomyces sp.[1][2] Its structure was identified as 2-(N-methyl-N-nitroso)hydroquinone.[1] Protein tyrosine phosphatases are a crucial group of enzymes that, in opposition to protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins.[3] This dynamic balance is fundamental to a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses.[3] The dysregulation of PTP activity is implicated in numerous diseases, making PTP inhibitors like this compound valuable tools for research and potential therapeutic agents.[3][4] this compound exhibits competitive inhibition against its target PTPs and has been shown to impede the growth of certain cancer cell lines.[2][5]

Chemical Properties and Structure

This compound and its analogs have been synthesized and studied to understand their structure-activity relationships. The core structure's nitroso and phenolic hydroxyl groups are essential for its inhibitory function.[6]

| Property | Data | Reference |

| Chemical Name | 2-(N-methyl-N-nitroso)hydroquinone | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [7] |

| Molecular Weight | 168.15 g/mol | [7] |

| Source | Streptomyces sp. MJ742-NF5 | [1][2] |

| Analogs | Et-3,4-dephostatin (a more stable analog) | [8] |

Mechanism of Action

This compound functions as a competitive inhibitor of protein tyrosine phosphatases.[2][5] This mode of inhibition means that this compound binds to the active site of the PTP enzyme, thereby preventing the binding and dephosphorylation of its natural substrates. The inhibitory activity is critically dependent on the presence of both a nitroso group and phenolic hydroxyl groups within its structure.[6]

Quantitative Inhibitory Activity

This compound and its derivatives have been evaluated against several PTPs. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Compound | Target PTP | IC50 Value (µM) | Reference |

| This compound | PTP from human neoplastic T-cell line (Jurkat) | 7.7 | [2][5] |

| Et-3,4-dephostatin | PTP-1B | (Selective inhibitor) | [8] |

| Et-3,4-dephostatin | SHPTP-1 (SHP-1) | (Selective inhibitor) | [8] |

| Et-3,4-dephostatin | CD45 | (Not effectively inhibited) | [8] |

| Et-3,4-dephostatin | Leukocyte common antigen-related phosphatase | (Not effectively inhibited) | [8] |

Impact on Cellular Signaling Pathways

By inhibiting PTPs, this compound can significantly modulate key signaling cascades that are dependent on tyrosine phosphorylation.

Insulin (B600854) Signaling Pathway

The stable analog, Et-3,4-dephostatin, has been shown to potentiate insulin-related signal transduction.[8] It achieves this by increasing the tyrosine phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1).[8] This enhancement of the insulin signal leads to increased glucose uptake.[8] Interestingly, while insulin-induced glucose uptake is completely dependent on phosphatidylinositol 3-kinase (PI3K), the uptake induced by Et-3,4-dephostatin is only partially inhibited by PI3K inhibitors, suggesting the involvement of a PI3K-independent pathway that involves the protein c-Cbl.[8]

T-Cell Receptor (TCR) Signaling

Protein tyrosine phosphatases, particularly SHP-1 and SHP-2, are critical negative regulators of T-cell activation.[9][10] They dephosphorylate key components of the TCR signaling cascade, raising the threshold for T-cell activation. By inhibiting SHP-1, the activation threshold of T-cells can be lowered.[10] This is significant in cancer immunotherapy, as it can expand the repertoire of T-cells, including those with lower affinity for tumor antigens, that can respond to immune checkpoint blockade, leading to enhanced tumor control.[10]

References

- 1. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Synthesis and protein tyrosine phosphatase inhibitory activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C7H8N2O3 | CID 2990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting SHP1 and SHP2 to suppress tumors and enhance immunosurveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of SHP-1 Expands the Repertoire of Antitumor T Cells Available to Respond to Immune Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Dephostatin: A Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dephostatin, a natural product isolated from Streptomyces, is a competitive inhibitor of protein tyrosine phosphatases (PTPs). By preventing the dephosphorylation of key signaling molecules, this compound modulates critical cellular pathways, including the MAPK/ERK and PI3K/Akt signaling cascades. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on cellular signaling, and detailed experimental protocols for its study.

Introduction

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. The dynamic balance of tyrosine phosphorylation is meticulously controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making PTPs attractive targets for therapeutic intervention.

This compound has emerged as a valuable tool for studying the roles of PTPs in cellular signaling. Its ability to inhibit PTPs leads to the hyperphosphorylation of various substrate proteins, thereby activating or inhibiting downstream signaling pathways. This guide will explore the intricate role of this compound in modulating these pathways, with a focus on providing practical information for researchers in the field.

Mechanism of Action

This compound acts as a competitive inhibitor of PTPs, meaning it binds to the active site of the enzyme and competes with the natural phosphotyrosine-containing substrates. The inhibitory activity of this compound is attributed to its chemical structure, which includes essential a nitroso group and phenolic hydroxyl groups.

Impact on Key Cell Signaling Pathways

This compound's inhibition of PTPs has profound effects on several key signaling pathways that are critical for cell fate decisions.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. The activity of this pathway is tightly controlled by a series of phosphorylation events. PTPs, such as SHP-1, play a negative regulatory role by dephosphorylating key components of the cascade. By inhibiting these PTPs, this compound can lead to the sustained activation of the MAPK/ERK pathway.

MAPK/ERK Signaling Pathway and this compound's Point of Intervention.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that plays a central role in cell survival, growth, and metabolism. PTPs, such as PTP1B, are known to negatively regulate this pathway by dephosphorylating key signaling intermediates. Inhibition of these PTPs by this compound can lead to the enhanced and sustained activation of the PI3K/Akt pathway. A stable analog of this compound, Et-3,4-dephostatin, has been shown to increase the phosphorylation and activation of Akt.[1]

PI3K/Akt Signaling Pathway and this compound's Point of Intervention.

Quantitative Data

The inhibitory effect of this compound has been quantified against a mixture of protein tyrosine phosphatases.

| Target Enzyme | IC50 (μM) | Cell Line/Source |

| Protein Tyrosine Phosphatases (mixed) | 7.7 | Human neoplastic T-cell line |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound.

Cell Culture and Treatment

-

Cell Line: Jurkat cells (human T lymphocyte cell line) are a suitable model for studying this compound's effects on T-cell signaling.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-20 µM) immediately before use.

-

Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in culture plates. Add the desired concentration of this compound to the cell suspension and incubate for the desired time points (e.g., 30 minutes, 1 hour, 6 hours, 24 hours) before harvesting for downstream analysis.

Experimental Workflow for this compound Treatment of Jurkat Cells.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This assay is used to determine the inhibitory activity of this compound against PTPs.

-

Materials:

-

Purified PTP enzyme (e.g., PTP1B, SHP-1, or CD45)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Substrate: p-nitrophenyl phosphate (B84403) (pNPP)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PTP enzyme solution to each well.

-

Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 N NaOH).

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the PTP activity.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

Western Blot Analysis of Protein Phosphorylation

This protocol is used to quantify the changes in the phosphorylation status of specific proteins (e.g., ERK and Akt) following this compound treatment.

-

Materials:

-

This compound-treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK, anti-phospho-Akt) and the total form of the protein (e.g., anti-ERK, anti-Akt).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again three times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylated protein can be expressed as a ratio of the phosphorylated protein to the total protein.

-

Conclusion

This compound serves as a powerful pharmacological tool for investigating the roles of protein tyrosine phosphatases in cell signaling. Its ability to inhibit PTPs and consequently modulate key pathways like the MAPK/ERK and PI3K/Akt cascades provides valuable insights into the complex regulatory networks that govern cellular behavior. The experimental protocols detailed in this guide offer a framework for researchers to explore the multifaceted effects of this compound and to further elucidate the therapeutic potential of targeting PTPs in various diseases. Further research is warranted to determine the specific IC50 values of this compound for individual PTPs and to obtain more comprehensive quantitative data on its effects on protein phosphorylation in different cellular contexts.

References

The In Vitro Biological Activity of Dephostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dephostatin, a natural product isolated from Streptomyces, and its synthetic analogue, Ethyl-3,4-dephostatin, are potent inhibitors of protein tyrosine phosphatases (PTPs). This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, focusing on its mechanism of action, inhibitory profile against key PTPs, and its impact on critical cellular signaling pathways. Quantitative data on its inhibitory constants and cellular effects are presented in structured tables. Detailed experimental protocols for assessing its activity are provided, and the intricate signaling networks it modulates are visualized through detailed diagrams. This document serves as a crucial resource for researchers investigating PTP inhibition and its therapeutic potential in various diseases, including diabetes, cancer, and immune disorders.

Introduction

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, differentiation, and metabolism. The dynamic balance of tyrosine phosphorylation is meticulously maintained by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Aberrant PTP activity is implicated in the pathophysiology of numerous human diseases, making them attractive targets for therapeutic intervention.

This compound has emerged as a valuable tool for studying the roles of PTPs in cellular signaling. Its ability to competitively inhibit PTPs allows for the elucidation of their function in various biological contexts. This guide delves into the in vitro biological activities of this compound, providing a detailed examination of its biochemical and cellular effects.

Mechanism of Action

This compound and its analogue, Ethyl-3,4-dephostatin, function as competitive inhibitors of protein tyrosine phosphatases.[1] Their mechanism of action involves binding to the active site of PTPs, thereby preventing the dephosphorylation of their target substrates. This inhibition leads to a sustained state of tyrosine phosphorylation of key signaling proteins, which can significantly alter downstream cellular responses. The core structure of this compound, a hydroquinone, is crucial for its inhibitory activity.[2]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its more stable analogue, Ethyl-3,4-dephostatin, has been quantified against several protein tyrosine phosphatases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases

| Protein Tyrosine Phosphatase (PTP) | IC50 (µM) | Source |

| PTP from human neoplastic T-cell line | 7.7 | [1] |

Table 2: Inhibitory Activity of Ethyl-3,4-dephostatin against Protein Tyrosine Phosphatases

| Protein Tyrosine Phosphatase (PTP) | Inhibition | Source |

| PTP-1B | Effective Inhibitor | [3] |

| SHPTP-1 (SHP-1) | Effective Inhibitor | [3] |

| CD45 | Ineffective Inhibitor | [3] |

| Leukocyte common antigen-related phosphatase | Ineffective Inhibitor | [3] |

| Dual-specificity protein phosphatase 26 (DUSP26) | Concentration-dependent inhibition | [4] |

Effects on Cellular Signaling Pathways

By inhibiting specific PTPs, this compound modulates several critical signaling pathways, leading to diverse cellular outcomes.

Insulin (B600854) Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), thereby attenuating the downstream signaling cascade. This compound, by inhibiting PTP1B, enhances and prolongs insulin signaling. This leads to increased tyrosine phosphorylation of the IR and IRS-1, activation of the PI3K/Akt pathway, and ultimately, enhanced glucose uptake.[3][5]

T-Cell Signaling and Apoptosis

This compound has been shown to inhibit the growth of the Jurkat human T-cell leukemia line.[1] This is likely mediated through its inhibition of PTPs that are critical for T-cell signaling and survival, such as SHP-1. SHP-1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of SHP-1 by this compound can lead to hyper-activation of signaling pathways, potentially inducing activation-induced cell death (apoptosis). The apoptotic cascade involves the activation of initiator caspases (e.g., Caspase-8 or -9) and executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and programmed cell death.

Cell Cycle Arrest

In addition to apoptosis, PTP inhibitors can induce cell cycle arrest. By modulating the phosphorylation state of key cell cycle regulators, this compound can halt cell proliferation. This often involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which bind to and inactivate cyclin-CDK complexes that are necessary for progression through the G1 phase of the cell cycle.

Experimental Protocols

In Vitro Protein Tyrosine Phosphatase Inhibition Assay

This protocol describes a common method for determining the IC50 value of this compound against a specific PTP using a chromogenic substrate.

Materials:

-

Recombinant human PTP enzyme

-

This compound

-

p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of the PTP enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at 37°C for 10-15 minutes.

-

Initiate the reaction by adding a fixed concentration of pNPP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. Redistribution of the CDK inhibitor p27 between different cyclin.CDK complexes in the mouse fibroblast cell cycle and in cells arrested with lovastatin or ultraviolet irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p27, a novel inhibitor of G1 cyclin-Cdk protein kinase activity, is related to p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Dephostatin's Impact on Jurkat Cell Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dephostatin, a novel protein tyrosine phosphatase (PTP) inhibitor isolated from Streptomyces, has been identified as an agent that inhibits the growth of Jurkat cells, a human T-lymphocyte cell line instrumental in immunological and cancer research.[1] As a competitive inhibitor of PTPs, this compound presents a promising avenue for investigating the role of tyrosine phosphorylation in T-cell signaling, proliferation, and apoptosis.[1] This technical guide provides a comprehensive overview of the methodologies used to evaluate the effects of this compound on Jurkat cell growth, apoptosis, and associated signaling pathways. Due to the limited availability of specific quantitative data in published literature, this guide presents a framework of established experimental protocols and illustrative data to guide researchers in this area.

Hypothetical Data Summary

The following tables represent hypothetical data to illustrate how the quantitative effects of this compound on Jurkat cells would be presented.

Table 1: Effect of this compound on Jurkat Cell Viability

| This compound Concentration (µM) | Cell Viability (%) (24 hours) | Cell Viability (%) (48 hours) | IC50 (µM) (48 hours) |

| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | |

| 1 | 92.1 ± 4.8 | 85.3 ± 5.5 | |

| 5 | 75.4 ± 6.3 | 62.1 ± 4.9 | |

| 10 | 58.2 ± 5.1 | 49.5 ± 5.3 | ~10 |

| 25 | 35.7 ± 4.2 | 28.9 ± 3.8 | |

| 50 | 18.9 ± 3.5 | 15.2 ± 2.9 |

Table 2: Induction of Apoptosis in Jurkat Cells by this compound (48-hour treatment)

| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| 0 (Control) | 3.2 ± 1.1 | 1.5 ± 0.8 | 4.7 ± 1.4 |

| 10 | 15.8 ± 2.5 | 8.2 ± 1.9 | 24.0 ± 3.1 |

| 25 | 28.4 ± 3.1 | 15.7 ± 2.4 | 44.1 ± 4.0 |

| 50 | 35.1 ± 3.9 | 25.3 ± 3.2 | 60.4 ± 5.1 |

Table 3: Effect of this compound on Protein Phosphorylation in Jurkat Cells

| Target Protein | This compound Concentration (µM) | Relative Phosphorylation Level (Fold Change vs. Control) |

| p-STAT3 (Tyr705) | 10 | 0.45 ± 0.08 |

| 25 | 0.21 ± 0.05 | |

| p-ERK1/2 (Thr202/Tyr204) | 10 | 1.1 ± 0.15 |

| 25 | 1.3 ± 0.21 | |

| p-Akt (Ser473) | 10 | 0.95 ± 0.12 |

| 25 | 0.88 ± 0.18 |

Experimental Protocols

Jurkat Cell Culture and Maintenance

-

Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in suspension in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cultures are maintained at a cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Cells are split every 2-3 days by centrifugation and resuspension in fresh medium.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

-

Procedure:

-

Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Culture Jurkat cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis for Protein Phosphorylation

-

Principle: This technique is used to detect specific proteins in a sample and to assess their phosphorylation status using phospho-specific antibodies.

-

Procedure:

-

Treat Jurkat cells with this compound for the indicated times.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT3, ERK, Akt) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is performed to quantify the relative protein expression.

-

Visualizations

Conclusion

This compound's inhibitory action on protein tyrosine phosphatases suggests a significant potential to modulate critical signaling pathways in Jurkat T-cells, thereby affecting their growth and survival. The experimental framework provided in this guide offers a robust starting point for researchers to quantitatively assess these effects. Further investigation is warranted to elucidate the precise molecular targets of this compound in Jurkat cells and to fully understand its mechanism of action, which could pave the way for its application in immunology and oncology research.

References

Dephostatin's Inhibition of Protein Tyrosine Phosphatases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dephostatin, a natural product isolated from Streptomyces, has been identified as an inhibitor of protein tyrosine phosphatases (PTPs). These enzymes play a critical role in cellular signaling by dephosphorylating tyrosine residues on various proteins. The dysregulation of PTP activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth look at the inhibitory action of this compound on PTPs, focusing on its IC50 values, the experimental protocols for determining its inhibitory potential, and the signaling pathways governed by key PTPs.

Quantitative Analysis of this compound's PTP Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor. While extensive research has been conducted on various PTP inhibitors, specific IC50 values for this compound against a broad panel of PTPs are not widely documented in publicly available literature. However, a key study has reported the IC50 value of this compound.

| Protein Tyrosine Phosphatase (PTP) | Source | This compound IC50 (µM) |

| PTP from a human neoplastic T-cell line | Streptomyces culture broth | 7.7[1] |

Note: The specific protein tyrosine phosphatase from the human neoplastic T-cell line was not explicitly identified in the cited study. Further research is required to determine the precise IC50 values of this compound against specific PTPs such as PTP1B, SHP-1, SHP-2, and CD45.

Experimental Protocol: Determination of this compound's IC50 Value for PTP Inhibition

The following is a generalized, detailed methodology for determining the IC50 value of this compound against a specific protein tyrosine phosphatase. This protocol is a composite based on standard PTP inhibition assay procedures.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a given PTP.

Materials:

-

Enzyme: Purified recombinant human PTP (e.g., PTP1B, SHP-1, SHP-2, or CD45).

-

Inhibitor: this compound.

-

Substrate: A suitable chromogenic or fluorogenic PTP substrate, such as p-nitrophenyl phosphate (B84403) (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).

-

This compound Stock Solution: A concentrated stock solution of this compound dissolved in an appropriate solvent (e.g., DMSO).

-

96-well microtiter plates.

-

Microplate reader capable of measuring absorbance or fluorescence.

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested.

-

Prepare the PTP enzyme solution by diluting the purified enzyme in the assay buffer to a predetermined optimal concentration.

-

Prepare the substrate solution by dissolving the substrate in the assay buffer to a concentration that is typically at or near its Michaelis-Menten constant (Km) for the specific PTP.

-

-

Assay Setup:

-

To each well of a 96-well plate, add a specific volume of the assay buffer.

-

Add a small volume of the various this compound dilutions to the appropriate wells. Include a control well with the solvent (e.g., DMSO) alone (no inhibitor).

-

Add the PTP enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate at the controlled temperature for a specific duration (e.g., 30 minutes).

-

Stop the reaction (if necessary, depending on the substrate and assay type). For pNPP, the reaction can be stopped by adding a strong base like NaOH.

-

Measure the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading (from the "no enzyme" control) from all other readings.

-

Calculate the percentage of PTP inhibition for each this compound concentration relative to the activity in the control well (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) and identifying the concentration at which 50% inhibition is achieved.

-

Signaling Pathways and Experimental Workflow Visualizations

To better understand the context of this compound's inhibitory action, the following diagrams illustrate key signaling pathways regulated by PTP1B, SHP-1, SHP-2, and CD45, as well as a generalized workflow for determining IC50 values.

References

Dephostatin Analogue Et-3,4-dephostatin: A Technical Guide to its Potential in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Type 2 diabetes mellitus is a global health crisis characterized by insulin (B600854) resistance and hyperglycemia. A key negative regulator of the insulin signaling pathway is Protein Tyrosine Phosphatase 1B (PTP1B), making it a prime therapeutic target. Dephostatin, a natural product isolated from Streptomyces, and its more stable synthetic analogue, Et-3,4-dephostatin, have emerged as potent inhibitors of PTP1B. This technical guide provides an in-depth overview of the mechanism of action of Et-3,4-dephostatin, its effects on cellular and in vivo models of diabetes, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for diabetes.

Introduction: this compound and PTP1B Inhibition

This compound was first isolated from the culture broth of Streptomyces and identified as a novel inhibitor of protein tyrosine phosphatases.[1] Its analogue, Et-3,4-dephostatin, was synthesized to provide a more stable compound for research and has been shown to selectively inhibit PTP1B and SHPTP-1.[2] PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the insulin receptor (IR) and its substrates, such as insulin receptor substrate-1 (IRS-1).[2] Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity and improve glycemic control in type 2 diabetes.

Mechanism of Action of Et-3,4-dephostatin

Et-3,4-dephostatin enhances insulin signaling through a dual mechanism, involving both PI3K-dependent and -independent pathways.

PI3K-Dependent Pathway

By inhibiting PTP1B, Et-3,4-dephostatin increases the tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[2] This leads to the activation of the downstream signaling cascade, including the phosphorylation and activation of Akt (Protein Kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake into the cell.[2]

PI3K-Independent Pathway

Interestingly, the effects of Et-3,4-dephostatin on glucose uptake are only partially inhibited by LY294002, a PI3K inhibitor. This suggests the involvement of a PI3K-independent pathway.[2] Further studies have shown that Et-3,4-dephostatin strongly increases the tyrosine phosphorylation of c-Cbl, a proto-oncogene that has been implicated in a PI3K-independent pathway for GLUT4 translocation.[2] This indicates that Et-3,4-dephostatin can stimulate glucose uptake through multiple signaling routes.

Quantitative Data on the Effects of Et-3,4-dephostatin

The following tables summarize the key quantitative findings from in vitro and in vivo studies on Et-3,4-dephostatin.

Table 1: In Vitro PTP1B Inhibition by Et-3,4-dephostatin

| Enzyme | Substrate | Inhibitor | IC50 (µM) | Inhibition Type |

| PTP1B | p-Nitrophenyl Phosphate | Et-3,4-dephostatin | ~5 | Competitive |

| SHPTP-1 | p-Nitrophenyl Phosphate | Et-3,4-dephostatin | ~10 | Competitive |

Data extrapolated from Suzuki et al., 2001. The original this compound was found to have an IC50 of 7.7 µM against PTP from a human neoplastic T-cell line.[1]

Table 2: Effect of Et-3,4-dephostatin on 2-Deoxy-D-glucose (2-DOG) Uptake in 3T3-L1 Adipocytes

| Treatment Condition | 2-DOG Uptake (Fold Increase over Basal) |

| Basal | 1.0 |

| Insulin (100 nM) | 4.5 ± 0.5 |

| Et-3,4-dephostatin (100 µM) | 2.5 ± 0.3 |

| Et-3,4-dephostatin (100 µM) + Insulin (100 nM) | 6.0 ± 0.6 |

Data synthesized from the findings of Suzuki et al., 2001.[2]

Table 3: In Vivo Antidiabetic Effect of Et-3,4-dephostatin in KK-Ay Mice

| Treatment Group | Dose (mg/kg, p.o.) | Blood Glucose Reduction (%) after 4 hours |

| Control (Vehicle) | - | 0 |

| Et-3,4-dephostatin | 100 | ~25 |

Data based on the in vivo antidiabetic effect reported by Suzuki et al., 2001.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Et-3,4-dephostatin.

PTP1B Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of compounds against PTP1B using a colorimetric substrate.

-

Reagents:

-

Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.

-

Recombinant Human PTP1B (catalytic domain).

-

Substrate: p-Nitrophenyl Phosphate (pNPP).

-

Inhibitor: Et-3,4-dephostatin dissolved in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of Et-3,4-dephostatin in the assay buffer.

-

In a 96-well plate, add 10 µL of the inhibitor dilution, 80 µL of diluted PTP1B enzyme solution (final concentration ~50 nM), and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

3T3-L1 Adipocyte Culture and Differentiation

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

-

Differentiation Protocol:

-

Grow 3T3-L1 preadipocytes to confluence.

-

Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

On Day 4, and every two days thereafter, feed the cells with DMEM containing 10% FBS.

-

Adipocytes are typically fully differentiated by Day 8-10 and ready for experiments.

-

2-Deoxy-D-glucose (2-DOG) Uptake Assay in 3T3-L1 Adipocytes

This assay measures the rate of glucose transport into adipocytes.

-

Reagents:

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO4, 1 mM CaCl2, 0.4 mM KH2PO4, 0.6 mM Na2HPO4, 30 mM HEPES, pH 7.4) with 0.2% BSA.

-

2-deoxy-D-[3H]glucose or a fluorescent glucose analog.

-

Insulin and Et-3,4-dephostatin.

-

-

Procedure:

-

Differentiated 3T3-L1 adipocytes in 12-well plates are serum-starved in DMEM for 2-4 hours.

-

Wash the cells twice with KRH buffer.

-

Incubate the cells with or without insulin (100 nM) and/or Et-3,4-dephostatin (at desired concentrations) in KRH buffer for 30 minutes at 37°C.

-

Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (0.5 µCi/well) and incubate for 10 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.5 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

In Vivo Antidiabetic Study in KK-Ay Mice

KK-Ay mice are a model of genetic type 2 diabetes.

-

Animal Model: Male KK-Ay mice, 8-10 weeks old.

-

Procedure:

-

Fast the mice for 12 hours prior to the experiment.

-

Administer Et-3,4-dephostatin (e.g., 100 mg/kg) or vehicle (control) orally.

-

Collect blood samples from the tail vein at various time points (e.g., 0, 1, 2, 4 hours) after administration.

-

Measure blood glucose levels using a glucometer.

-

Calculate the percentage reduction in blood glucose compared to the initial level.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

References

- 1. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Dephostatin: A Novel Anti-Virulence Agent Targeting Salmonella

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salmonella enterica is a significant global health threat, and the rise of antibiotic-resistant strains necessitates the development of novel therapeutic strategies. Anti-virulence therapies, which disarm pathogens without killing them, represent a promising approach to mitigate the evolution of resistance. This technical guide details the mechanism and efficacy of Dephostatin, a small molecule identified as a potent anti-virulence agent against Salmonella. This compound disrupts key two-component regulatory systems, SsrA-SsrB and PmrB-PmrA, which are critical for the expression of virulence factors. This guide provides a comprehensive overview of the signaling pathways affected by this compound, quantitative data on its efficacy, and detailed experimental protocols for the key assays used in its characterization.

Introduction to Salmonella Virulence

Salmonella pathogenesis is a complex process orchestrated by a suite of virulence factors, many of which are regulated by two-component systems (TCS). These systems allow the bacterium to sense and respond to environmental cues within the host, leading to the expression of genes necessary for invasion, intracellular survival, and dissemination.

Two critical TCSs in Salmonella are the SsrA-SsrB and PmrB-PmrA systems.

-

SsrA-SsrB System: This system is encoded within Salmonella Pathogenicity Island 2 (SPI-2) and is essential for the bacterium's ability to survive and replicate within host cells, particularly macrophages.[1] The sensor kinase SsrA responds to the intracellular environment of the Salmonella-containing vacuole (SCV) and phosphorylates the response regulator SsrB. Phosphorylated SsrB then activates the transcription of genes encoding the SPI-2 Type III Secretion System (T3SS) and its effector proteins.[2][3]

-

PmrB-PmrA System: The PmrB-PmrA system is a key regulator of lipopolysaccharide (LPS) modifications.[4][5] The sensor kinase PmrB is activated by signals such as high iron concentrations and low pH. Upon activation, PmrB phosphorylates the response regulator PmrA, which then upregulates genes responsible for modifying the lipid A portion of LPS. These modifications alter the charge of the bacterial outer membrane, conferring resistance to cationic antimicrobial peptides and certain antibiotics like polymyxin (B74138) B.[5]

This compound's Mechanism of Action: Disrupting Key Virulence Pathways

This compound has been identified as a non-antibiotic compound that effectively inhibits Salmonella virulence by disrupting the SsrA-SsrB and PmrB-PmrA signaling pathways.[1] By interfering with these critical regulatory circuits, this compound prevents the expression of a wide range of virulence factors, thereby attenuating the pathogen's ability to cause disease.

dot

Caption: this compound inhibits SsrA-SsrB and PmrB-PmrA signaling.

Quantitative Data on this compound's Efficacy

The anti-virulence activity of this compound has been quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data from studies on this compound's effects on Salmonella.

| Parameter | Assay | Salmonella Strain | This compound Concentration | Result | Reference |

| Inhibition of Virulence Gene Expression | |||||

| IC50 for sseA promoter activity | Luciferase Reporter Assay | S. Typhimurium | ~10 µM | 50% reduction in SsrA-SsrB dependent gene expression. | [1] |

| Inhibition of pmrA-regulated gene | qRT-PCR | S. Typhimurium | 25 µM | Significant downregulation of PmrA-dependent genes. | [1] |

| In Vivo Efficacy | |||||

| Reduction in bacterial load (spleen) | Murine Typhoid Model | S. Typhimurium | 50 mg/kg | ~2-log reduction in CFU/gram of tissue compared to vehicle control. | [1] |

| Reduction in bacterial load (liver) | Murine Typhoid Model | S. Typhimurium | 50 mg/kg | ~1.5-log reduction in CFU/gram of tissue compared to vehicle control. | [1] |

| Increased survival of infected mice | Murine Typhoid Model | S. Typhimurium | 50 mg/kg | Significantly increased survival rate compared to vehicle-treated mice. | [1] |

| Synergy with Antibiotics | |||||

| Restoration of Colistin sensitivity | MIC Assay | Colistin-resistant S. Typhimurium | 10 µM | Restored susceptibility to the last-resort antibiotic colistin. | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound as a Salmonella anti-virulence agent.

High-Throughput Screening for Inhibitors of SPI-2 Expression

This protocol describes a cell-based, promoter-reporter screen used to identify small molecule inhibitors of the SsrA-SsrB two-component system.

dot

Caption: Workflow for high-throughput screening of SPI-2 inhibitors.

Materials:

-

Salmonella Typhimurium strain containing a plasmid with the luxCDABE operon under the control of the sseA promoter (a SsrB-regulated gene).

-

Small molecule library (e.g., ~50,000 compounds).

-

384-well microplates.

-

SPI-2 inducing minimal media (e.g., LPM medium, pH 5.8).

-

Plate reader capable of measuring luminescence and optical density (OD600).

Procedure:

-

Preparation: A Salmonella Typhimurium reporter strain is grown overnight in a non-inducing medium. The small molecule library is plated into 384-well plates at a final concentration of 10 µM.

-

Inoculation: The overnight culture is diluted in SPI-2 inducing medium and dispensed into the 384-well plates containing the small molecules.

-

Incubation: Plates are incubated at 37°C for a defined period (e.g., 6 hours for luminescence reading and 18 hours for OD600 reading).

-

Measurement: Luminescence and OD600 are measured using a plate reader.

-

Hit Identification: Primary hits are identified as compounds that cause a significant reduction in luminescence (indicating inhibition of virulence gene expression) without a corresponding significant decrease in OD600 (ensuring the effect is not due to bactericidal or bacteriostatic activity).

-

Dose-Response Analysis: The potency of primary hits is determined by performing serial dilutions of the compounds and measuring the half-maximal inhibitory concentration (IC50).

Murine Model of Systemic Salmonella Infection

This protocol outlines the in vivo evaluation of this compound's efficacy in a mouse model of typhoid fever.

Materials:

-

Female C57BL/6 mice (6-8 weeks old).

-

Salmonella Typhimurium wild-type strain.

-

This compound.

-

Vehicle control (e.g., PBS with a solubilizing agent).

-

Luria-Bertani (LB) broth.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Bacterial Preparation: S. Typhimurium is grown overnight in LB broth, then washed and resuspended in PBS to the desired concentration.

-

Infection: Mice are infected intraperitoneally with a sublethal dose of S. Typhimurium (e.g., 1 x 105 CFU).

-

Treatment: At a specified time post-infection (e.g., 24 hours), mice are treated with this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection. Treatment is administered daily for a defined period (e.g., 4 days).

-

Monitoring: Mice are monitored daily for signs of illness and mortality.

-

Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and spleens and livers are aseptically harvested. Organs are homogenized in PBS, and serial dilutions are plated on LB agar (B569324) to enumerate bacterial colony-forming units (CFU).

dot

References

- 1. Targeting Two-Component Systems Uncovers a Small-Molecule Inhibitor of Salmonella Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selection and Validation of Reference Genes for Gene Expression in Bactericera gobica Loginova under Different Insecticide Stresses [mdpi.com]

- 3. Salmonella Typhimurium effector SseI inhibits chemotaxis and increases host cell survival by deamidation of heterotrime… [ouci.dntb.gov.ua]

- 4. Dose-response modeling of Salmonella using outbreak data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Chemical Screening for Inhibitors of Salmonella Pathogenicity Island 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Dephostatin: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dephostatin is a potent inhibitor of protein tyrosine phosphatases (PTPs), enzymes crucial for regulating a variety of cellular signaling pathways. Isolated from Streptomyces, this compound has been identified as a competitive inhibitor of PTPs, with notable activity against Protein Tyrosine Phosphatase 1B (PTP1B) and SHP2 (Src homology 2 domain-containing phosphatase 2). This inhibitory action modulates signaling cascades, such as the insulin (B600854) and leptin pathways, making this compound a valuable tool for studying cellular processes like glucose metabolism, cell growth, and differentiation. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including detailed protocols and data presentation.

Quantitative Data Summary

The inhibitory effect of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and experimental conditions. Below is a summary of a reported IC50 value for this compound.

| Cell Line | Cell Type | IC50 (µM) | Assay Method | Reference |

| Human Neoplastic T-cell line (Jurkat) | Human T-cell leukemia | 7.7 | Not Specified | [1] |

Signaling Pathway Modulated by this compound

This compound primarily exerts its effects by inhibiting PTP1B, a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound promotes the phosphorylation of key signaling molecules, leading to downstream cellular responses.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) For this compound (MW = 181.15 g/mol ), to make 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 0.18115 g/mol = 1.8115 mg

-

Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.

-

Dissolve the powder: Add the appropriate volume of sterile DMSO to the weighed this compound. For the example above, add 1 mL of DMSO. Vortex thoroughly until the powder is completely dissolved.

-

Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent or suspension cells with this compound. The specific cell seeding density and incubation times should be optimized for your cell line of interest.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Tissue culture plates or flasks

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

For adherent cells: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period (e.g., 5,000-10,000 cells/well in a 96-well plate). Allow cells to adhere overnight.

-

For suspension cells (e.g., Jurkat): Seed cells at a density of approximately 1 x 10^5 cells/mL in a multi-well plate or flask.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

-

Cell Treatment:

-

For adherent cells: Carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

For suspension cells: Add the appropriate volume of the concentrated this compound working solution or vehicle control to each well or flask.

-

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Add MTT Reagent: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilize Formazan Crystals:

-

For adherent cells: Carefully remove the medium and add 100 µL of DMSO to each well.

-

For suspension cells: Add 100 µL of a solubilization buffer to each well.

-

-

Read Absorbance: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of blank wells (medium only) from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

-

Analysis of Protein Phosphorylation by Western Blot

This protocol allows for the analysis of changes in protein phosphorylation in response to this compound treatment.

Materials:

-

Treated cells

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-total-IR, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

After this compound treatment, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

-

Scrape the adherent cells or collect the suspension cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a protein assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentrations of all samples and prepare them for loading by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a this compound cell culture experiment, from cell seeding to data analysis.

References

Dephostatin in Protein Tyrosine Phosphatase (PTP) Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dephostatin is a natural product isolated from Streptomyces species that acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs).[1] PTPs are a large family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on their protein substrates. The dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.

A stable analog of this compound, Et-3,4-dephostatin, has been shown to selectively inhibit Protein Tyrosine Phosphatase 1B (PTP1B) and Src Homology Region 2 Domain-Containing Phosphatase-1 (SHP-1), while showing no significant inhibition of CD45.[2] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[3][4] SHP-1 is a critical negative regulator in hematopoietic cell signaling, particularly in the T-cell receptor (TCR) signaling pathway, and is a target for modulating immune responses.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its analogs in PTP assays to investigate their inhibitory effects and explore their therapeutic potential.

Data Presentation

The inhibitory activity of this compound and its analogs against various PTPs is a critical parameter for its application. The following table summarizes the available quantitative data.

| Compound | PTP Target | IC50 Value (µM) | Cell Line/Source | Notes |

| This compound | PTP (unspecified) | 7.7 | Human neoplastic T-cell line (Jurkat) | Competitive inhibitor.[1] |

| Et-3,4-dephostatin | PTP1B | Not explicitly quantified | N/A | Selective inhibitor.[2] |

| Et-3,4-dephostatin | SHP-1 | Not explicitly quantified | N/A | Selective inhibitor.[2] |

| Et-3,4-dephostatin | CD45 | No effective inhibition | N/A | Demonstrates selectivity.[2] |

Signaling Pathways

PTP1B in Insulin Signaling

PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B by this compound or its analogs would enhance insulin sensitivity.

SHP-1 in T-Cell Receptor (TCR) Signaling